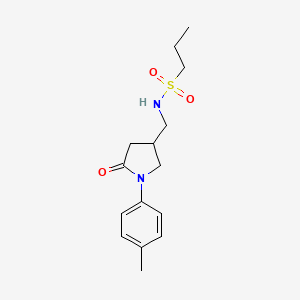
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its molecular formula is C12H15N1O3S, and it has a molecular weight of approximately 253.32 g/mol. The sulfonamide group is significant for its biological activity, particularly in drug design.
This compound is believed to exert its effects through specific interactions with biological targets. While detailed mechanisms are still under investigation, initial studies suggest it may influence pathways related to sphingomyelin metabolism, similar to other compounds that inhibit neutral sphingomyelinase (nSMase), which plays a role in exosome release and cellular communication .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy. For instance, related compounds have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Neuroprotective Effects
The compound's structural similarity to known nSMase inhibitors suggests potential neuroprotective effects. In models of Alzheimer's disease, compounds within this chemical class have shown the ability to penetrate the blood-brain barrier and inhibit exosome secretion from neurons, potentially mitigating neurodegenerative processes .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on similar compounds to optimize their pharmacological properties. For example, modifications to the pyrrolidine ring or sulfonamide group have been explored to enhance potency and selectivity against specific biological targets. These studies are critical for developing more effective therapeutic agents .
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacokinetics of this compound. A notable study demonstrated that a related compound exhibited significant brain penetration and bioavailability when administered intraperitoneally, reinforcing its potential as a therapeutic candidate for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methylpropane-1-sulfonamide | Pyrrolidine derivative | 3.12 | Antibacterial against Staphylococcus aureus |
| PDDC (related nSMase inhibitor) | Pyrrolidine derivative | 300 nM | Neuroprotective effects in Alzheimer's model |
Propiedades
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-21(19,20)16-10-13-9-15(18)17(11-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVMCLJJPLYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














